![molecular formula C13H14O2 B14137639 2-Methoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 89114-50-1](/img/structure/B14137639.png)
2-Methoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is an organic compound that belongs to the class of biphenyl derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as biphenyl derivatives and methoxy-containing reagents.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods and quality control measures is essential to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in drug development.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-1,1’-biphenyl: A similar compound with a methoxy group but lacking the dihydro structure.
5,6-Dihydro-1,1’-biphenyl-3(4H)-one: A compound with a similar dihydro-biphenyl structure but without the methoxy group.
Uniqueness
2-Methoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to the combination of its methoxy group and dihydro-biphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
89114-50-1 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2-methoxy-3-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-13-11(8-5-9-12(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI-Schlüssel |
GWJJCHSODROMDL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(CCCC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



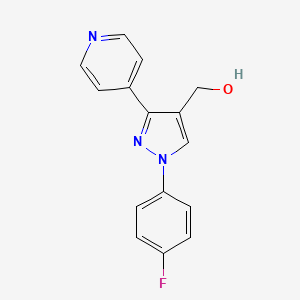
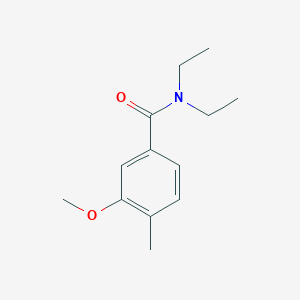

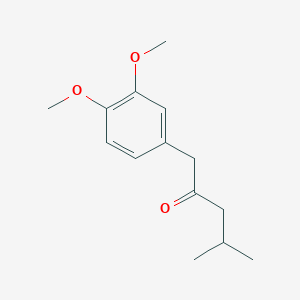
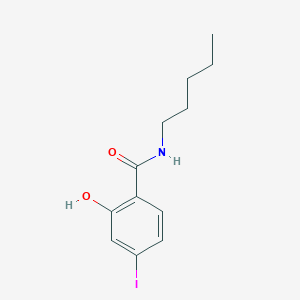
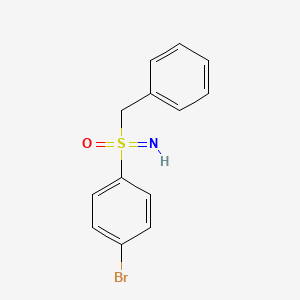

![(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14137604.png)

![1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14137616.png)
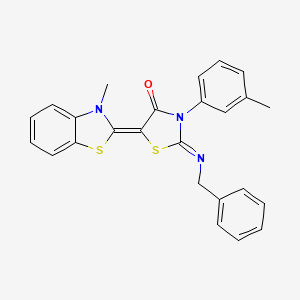
![1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14137624.png)

